Molecular weight and formula of N-(2,4-Dinitrophenyl)-L-aspartic acid
Molecular weight and formula of N-(2,4-Dinitrophenyl)-L-aspartic acid
An In-Depth Technical Guide to N-(2,4-Dinitrophenyl)-L-aspartic acid
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides core physicochemical data, practical applications, and validated protocols related to N-(2,4-Dinitrophenyl)-L-aspartic acid, a key derivative in analytical biochemistry and synthetic chemistry.
Executive Summary: Core Properties and Significance
N-(2,4-Dinitrophenyl)-L-aspartic acid (DNP-L-Asp) is a nitrophenylated derivative of the amino acid L-aspartic acid. The covalent attachment of the 2,4-dinitrophenyl group to the amino group of aspartic acid imparts a strong chromophore, making it highly useful for spectrophotometric detection. This property was famously exploited by Frederick Sanger in his pioneering work on protein sequencing.[1] Today, DNP-amino acids continue to be vital reagents in chromatography, peptide analysis, and as versatile building blocks in medicinal chemistry. This document outlines the essential chemical properties, synthesis, and key applications of this compound.
Physicochemical and Structural Data
Accurate characterization begins with fundamental molecular and physical properties. DNP-L-Aspartic acid is a stable, solid compound under standard conditions.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₉N₃O₈ | [2][3][4][5] |
| Molecular Weight | 299.19 g/mol | [2][3][4][5] |
| Monoisotopic Mass | 299.03896425 Da | [3] |
| CAS Registry Number | 7683-81-0 | [5][6] |
| Appearance | Crystalline powder (Typical) | [7] |
| Storage Temperature | −20°C | [5][8] |
| Melting Point | 185-187 °C | [6] |
| Boiling Point (Predicted) | 563.6°C at 760 mmHg | [5] |
Chemical Structure:
Caption: Chemical structure of N-(2,4-Dinitrophenyl)-L-aspartic acid.
Synthesis and Characterization
General Synthesis Pathway
The synthesis of DNP-amino acids is a classic example of nucleophilic aromatic substitution.[9] The primary amine of the amino acid acts as the nucleophile, attacking the electron-deficient carbon of a dinitro-substituted benzene ring, typically 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent. The reaction proceeds readily under mild alkaline conditions, which deprotonate the amino group, enhancing its nucleophilicity.
The workflow below illustrates the key stages of this process. The causality is clear: the base is required to activate the amino acid, and the subsequent acidification is necessary to protonate the carboxyl groups, ensuring the final product precipitates for isolation.
Caption: General workflow for the synthesis of DNP-L-aspartic acid.
Analytical Characterization
Confirmation of the structure and purity of synthesized DNP-L-Aspartic acid is achieved through standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for both qualitative and quantitative analysis of DNP-amino acids.[10][11] The dinitrophenyl group allows for easy detection using a UV-Vis detector, typically around 360 nm.
-
Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight.[9][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the covalent structure and ensure the absence of starting materials or major impurities.[13]
Applications in Research and Drug Development
The utility of DNP-L-Aspartic acid and related compounds stems from their unique combination of a biological moiety (amino acid) and a robust analytical tag (DNP group).
-
Protein Sequencing and N-Terminal Analysis: Historically, this was the primary application.[1] By reacting a protein with FDNB, the N-terminal amino acid is tagged. Subsequent acid hydrolysis cleaves all peptide bonds, releasing the DNP-tagged N-terminal amino acid, which can be identified chromatographically.
-
Chromatographic Standards: Due to its strong UV absorbance and stability, DNP-L-Aspartic acid serves as an excellent standard for developing and validating HPLC and TLC methods.[10]
-
Immunology and Hapten Studies: The DNP group is a well-characterized hapten. DNP-amino acids can be used to study immune responses, antibody binding, and hypersensitivity.[14]
-
Synthetic Chemistry: It serves as a protected aspartic acid derivative in more complex synthetic routes, where the DNP group can also function as a temporary protecting group.
Experimental Protocol: HPLC Analysis
This protocol describes a self-validating system for the quantitative analysis of DNP-L-Aspartic acid using reversed-phase HPLC. The inclusion of a standard curve ensures accuracy and reproducibility.
Objective: To determine the concentration of an unknown DNP-L-Aspartic acid sample.
Materials:
-
DNP-L-Aspartic acid standard (known concentration)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column
-
HPLC system with UV-Vis detector
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Rationale: TFA acts as an ion-pairing agent, improving peak shape for the acidic analyte.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of DNP-L-Aspartic acid (e.g., 1 mg/mL) in 50:50 ACN:Water.
-
Perform serial dilutions to create a series of standards (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
System Validation: This series establishes a linear relationship between concentration and detector response.
-
-
Sample Preparation:
-
Dissolve the unknown sample in 50:50 ACN:Water to an estimated concentration within the standard curve range.
-
Filter all standards and samples through a 0.22 µm syringe filter before injection.
-
Rationale: Filtration prevents particulates from damaging the HPLC column and system.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 360 nm
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (Re-equilibration)
-
-
Rationale: A gradient elution is necessary to ensure good separation and elution of the relatively polar DNP-amino acid from the non-polar C18 column.
-
-
Data Analysis:
-
Inject the standards and construct a calibration curve by plotting peak area versus concentration.
-
Determine the linear regression equation and the correlation coefficient (R²). An R² value >0.995 is considered acceptable.
-
Inject the unknown sample. Using its measured peak area, calculate the concentration from the regression equation.
-
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15]
-
Inhalation: Avoid inhaling dust.[16] Operations that may generate dust should be performed in a well-ventilated area or a fume hood.[7]
-
Contact: Avoid contact with skin and eyes. In case of skin contact, wash thoroughly with soap and water.[15] For eye contact, flush with copious amounts of water for several minutes.
-
Storage: Store in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials.[7] The recommended storage temperature is -20°C.[8]
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.
While comprehensive toxicological data for this specific derivative is not fully established, the parent compound, L-aspartic acid, has low oral toxicity.[16] However, all new or modified chemical compounds should be handled with care.
Conclusion
N-(2,4-Dinitrophenyl)-L-aspartic acid is a compound of significant utility in the biochemical and pharmaceutical sciences. Its well-defined chemical formula (C₁₀H₉N₃O₈) and molecular weight (299.19 g/mol ) are foundational to its use in quantitative applications.[2][3][4][5] From its historical role in protein sequencing to its modern use as an analytical standard and synthetic intermediate, DNP-L-Asp provides researchers with a reliable and versatile tool. The protocols and data presented in this guide offer a framework for its effective and safe implementation in a laboratory setting.
References
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Inxight Drugs. (n.d.). 2,4-DINITROPHENYL-L-ASPARTIC ACID. Retrieved from Inxight Drugs. [Link]
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PubChem. (n.d.). N-(2,4-Dinitrophenyl)-L-aspartic acid. Retrieved from PubChem. [Link]
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Global Substance Registration System. (n.d.). 2,4-DINITROPHENYL-L-ASPARTIC ACID. Retrieved from gsrs.ncats.nih.gov. [Link]
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LookChem. (n.d.). Cas 7683-81-0, DNP-L-ASPARTIC ACID. Retrieved from LookChem. [Link]
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Bhushan, R., & Martens, J. (1998). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. Biomedical Chromatography, 12(5), 233-242. [Link]
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CAS Common Chemistry. (n.d.). N-(2,4-Dinitrophenyl)-L-aspartic acid. Retrieved from CAS. [Link]
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West Liberty University. (n.d.). ASPARTIC ACID - Safety Data Sheet. Retrieved from West Liberty University. [Link]
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Cambridge Commodities. (2026). D-Aspartic Acid - Safety Data Sheet. Retrieved from Cambridge Commodities. [Link]
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MDPI. (2024). Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Derivatives. Retrieved from MDPI. [Link]
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Gross, J. H. (2008). Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase. Journal of the American Society for Mass Spectrometry, 19(9), 1347–1356. [Link]
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Loba Chemie. (2023). L-ASPARTIC ACID FOR BIOCHEMISTRY - Safety Data Sheet. Retrieved from Loba Chemie. [Link]
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Morton, R. C., & Gerber, G. E. (1988). Amino acid analysis by dinitrophenylation and reverse-phase high-pressure liquid chromatography. Analytical Biochemistry, 170(1), 220-227. [Link]
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PubChemLite. (n.d.). 2,4-dinitrophenyl-l-aspartic acid (C10H9N3O8). Retrieved from PubChemLite. [Link]
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Levy, A. L., & Chung, D. (1953). A Simplified Procedure for the Synthesis of 2,4-Dinitrophenyl(DNP)-amino Acids. Journal of the American Chemical Society, 75(14), 3662-3662. [Link]
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Scilit. (n.d.). The photodecomposition of dinitrophenyl-amino acids. Retrieved from Scilit. [Link]
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ResearchGate. (2025). Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. Retrieved from ResearchGate. [Link]
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Frey, J. R., de Weck, A. L., & Geleick, H. (1969). The immunogenicity of dinitrophenyl amino acids. The Journal of experimental medicine, 130(5), 1123–1145. [Link]
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UEA Digital Repository. (2022). Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines; unexpected reaction and hydrolysis products. Retrieved from UEA Digital Repository. [Link]
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